molecular formula C12H11Cl2N3O2 B10921981 1-(3,4-dichlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole

1-(3,4-dichlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole

Cat. No.: B10921981
M. Wt: 300.14 g/mol
InChI Key: FZTQKTRYQFCZHU-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole is a synthetic organic compound characterized by its unique chemical structure, which includes a pyrazole ring substituted with dichlorobenzyl, dimethyl, and nitro groups

Preparation Methods

The synthesis of 1-(3,4-dichlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole typically involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichlorobenzyl chloride, 3,5-dimethylpyrazole, and nitric acid.

    Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as Lewis acids (e.g., aluminum chloride) to facilitate the reaction.

    Synthetic Route: The synthetic route may involve the nitration of 3,5-dimethylpyrazole followed by the alkylation with 3,4-dichlorobenzyl chloride under controlled conditions to yield the desired product.

    Industrial Production: Industrial production methods may involve scaling up the laboratory synthesis with optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

1-(3,4-Dichlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, where the dichlorobenzyl group can be replaced by other substituents under appropriate conditions.

    Common Reagents and Conditions: Common reagents include acids, bases, and various organic solvents, with reaction conditions tailored to achieve the desired transformations.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include derivatives with modified functional groups.

Scientific Research Applications

1-(3,4-Dichlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole has several scientific research applications:

    Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: In medicine, it is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: In industry, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes, leading to inhibition or activation of these targets.

    Pathways Involved: The pathways involved can include signal transduction pathways, metabolic pathways, and other cellular processes, depending on the specific biological activity being studied.

Comparison with Similar Compounds

1-(3,4-Dichlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Similar compounds include other pyrazole derivatives with different substituents, such as 1-(3,4-dichlorobenzyl)-3,5-dimethylpyrazole and 1-(3,4-dichlorobenzyl)-4-nitropyrazole.

    Uniqueness: The presence of both dichlorobenzyl and nitro groups in the compound’s structure imparts unique chemical and biological properties, making it distinct from other pyrazole derivatives.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H11Cl2N3O2

Molecular Weight

300.14 g/mol

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-3,5-dimethyl-4-nitropyrazole

InChI

InChI=1S/C12H11Cl2N3O2/c1-7-12(17(18)19)8(2)16(15-7)6-9-3-4-10(13)11(14)5-9/h3-5H,6H2,1-2H3

InChI Key

FZTQKTRYQFCZHU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC(=C(C=C2)Cl)Cl)C)[N+](=O)[O-]

Origin of Product

United States

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